molecular formula C10H17IO2 B13680205 1-Iodoethyl cyclohexylacetate CAS No. 91871-83-9

1-Iodoethyl cyclohexylacetate

Cat. No.: B13680205
CAS No.: 91871-83-9
M. Wt: 296.14 g/mol
InChI Key: PVIHJWKNVLCYHQ-UHFFFAOYSA-N
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Description

1-iIodoethyl 2-Cyclohexylacetate, also known as Cyclohexaneacetic acid, 1-iodoethyl ester, is an organic compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 g/mol . This compound is characterized by the presence of an iodoethyl group attached to a cyclohexylacetate moiety, making it a unique ester derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-iIodoethyl 2-Cyclohexylacetate typically involves the esterification of cyclohexaneacetic acid with 1-iodoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Cyclohexaneacetic acid+1-IodoethanolH2SO41-iIodoethyl 2-Cyclohexylacetate+H2O\text{Cyclohexaneacetic acid} + \text{1-Iodoethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{1-iIodoethyl 2-Cyclohexylacetate} + \text{H}_2\text{O} Cyclohexaneacetic acid+1-IodoethanolH2​SO4​​1-iIodoethyl 2-Cyclohexylacetate+H2​O

Industrial Production Methods

In an industrial setting, the production of 1-iIodoethyl 2-Cyclohexylacetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-iIodoethyl 2-Cyclohexylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of 2-cyclohexylacetic acid.

    Reduction: Formation of 2-cyclohexylethanol.

    Oxidation: Formation of cyclohexaneacetic acid.

Scientific Research Applications

1-iIodoethyl 2-Cyclohexylacetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-iIodoethyl 2-Cyclohexylacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the nature of the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-Cyclohexylacetate: Similar ester structure but with an ethyl group instead of an iodoethyl group.

    Methyl 2-Cyclohexylacetate: Similar ester structure but with a methyl group instead of an iodoethyl group.

    2-Cyclohexylacetic Acid: The carboxylic acid counterpart of the ester.

Uniqueness

1-iIodoethyl 2-Cyclohexylacetate is unique due to the presence of the iodoethyl group, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

91871-83-9

Molecular Formula

C10H17IO2

Molecular Weight

296.14 g/mol

IUPAC Name

1-iodoethyl 2-cyclohexylacetate

InChI

InChI=1S/C10H17IO2/c1-8(11)13-10(12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3

InChI Key

PVIHJWKNVLCYHQ-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)CC1CCCCC1)I

Origin of Product

United States

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